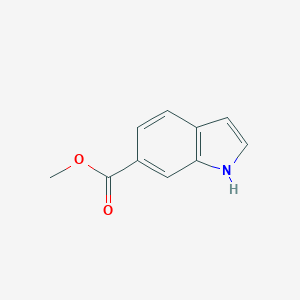

Methyl indole-6-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYOZKHMSABVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348674 | |

| Record name | Methyl indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50820-65-0 | |

| Record name | Indole-6-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-6-carboxylate is a heterocyclic compound belonging to the indole (B1671886) family. It serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring the indole nucleus, makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its relevance in biological pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as such.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 75-84 °C | --INVALID-LINK-- |

| CAS Number | 50820-65-0 | --INVALID-LINK-- |

Predicted Physicochemical Data

The following table presents computationally predicted data for several physicochemical properties. Experimental verification of these values is recommended.

| Property | Predicted Value | Source |

| Boiling Point | 331.7 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.253 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa | 15.80 ± 0.30 | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Methanol | --INVALID-LINK-- |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methyl ester protons (a sharp singlet). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 6-substituted indole scaffold.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration of the indole ring.

-

C=O stretching vibration of the ester group.

-

C-O stretching of the ester.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from indole-6-carboxylic acid using a Fischer esterification reaction.

Reaction Scheme:

Caption: Fischer Esterification of Indole-6-carboxylic Acid

Materials:

-

Indole-6-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole-6-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Biological Relevance and Signaling Pathways

Indole derivatives are of significant interest in drug discovery due to their diverse biological activities. While this compound itself may primarily be a synthetic intermediate, its derivatives have been investigated as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[1]

Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for regulating cell proliferation, survival, and angiogenesis.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers.[1] Derivatives of indole-6-carboxylate have been explored as inhibitors of these kinases, making the understanding of these pathways essential for drug development professionals.[1]

Below is a generalized diagram illustrating the signaling cascade initiated by the activation of an RTK.

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.

This diagram illustrates how the binding of a ligand to an RTK on the cell surface leads to a cascade of intracellular signaling events, ultimately resulting in various cellular responses. The development of small molecule inhibitors that target the kinase activity of these receptors is a major focus in cancer therapy.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical entity with applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis. Further research into its biological activities and the development of its derivatives holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl Indole-6-carboxylate from Indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for converting indole-6-carboxylic acid to its methyl ester, methyl indole-6-carboxylate. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections detail four common and effective methods for this esterification, complete with experimental protocols, comparative data, and process diagrams to aid in methodology selection and implementation.

Fischer-Speier Esterification

Fischer-Speier esterification is a classical and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed during the reaction is removed.

Reaction Pathway

Caption: Fischer-Speier esterification of indole-6-carboxylic acid.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of similar indole (B1671886) esters.

Materials:

-

Indole-6-carboxylic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add indole-6-carboxylic acid (e.g., 5.0 g, 31.0 mmol) and a magnetic stir bar.

-

In a fume hood, add anhydrous methanol (e.g., 50 mL), which serves as both the reactant and the solvent. Stir the mixture.

-

Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

-

Continue refluxing with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). The product may precipitate.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, then filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with methanol to form the ester. This is generally a higher-yielding method than Fischer esterification as the reaction is not reversible.

Reaction Pathway

Caption: Thionyl chloride mediated synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of ethyl 1H-indole-6-carboxylate.[1]

Materials:

-

Indole-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend indole-6-carboxylic acid (e.g., 0.5 g, 3.1 mmol) in anhydrous methanol (e.g., 15 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (e.g., 0.23 mL, 3.1 mmol) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (e.g., 50 mL) and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under vacuum to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Methylation with Diazomethane (B1218177)

Diazomethane (CH₂N₂) is a highly reactive and efficient methylating agent for carboxylic acids, producing methyl esters with minimal side products.[2][3][4] The only byproduct is nitrogen gas. However, diazomethane is toxic and potentially explosive, necessitating careful handling and in-situ generation.

Reaction Pathway

Caption: Methylation of indole-6-carboxylic acid using diazomethane.

Experimental Protocol

This protocol outlines a safe method for the in-situ generation and concurrent methylation of a carboxylic acid.[2]

Materials:

-

Indole-6-carboxylic acid

-

Diazomethane precursor (e.g., Diazald®)

-

Diethyl ether

-

Potassium hydroxide (B78521) solution

-

Specialized diazomethane generation apparatus

-

Reaction vessel

Procedure: Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.

-

Set up the diazomethane generation apparatus according to established safety protocols.

-

Dissolve the indole-6-carboxylic acid in a suitable solvent, such as diethyl ether, in a receiving flask.

-

Slowly add a solution of the diazomethane precursor in diethyl ether to a stirred, warm solution of potassium hydroxide in the generation flask.

-

The generated diazomethane gas is co-distilled with the ether and bubbled directly into the solution of indole-6-carboxylic acid.

-

Continue the process until the yellow color of diazomethane persists in the receiving flask, indicating the complete consumption of the carboxylic acid.

-

Carefully quench any excess diazomethane by the slow addition of a weak acid, such as acetic acid, until the yellow color disappears.

-

The resulting solution contains the methyl ester. The solvent can be removed under reduced pressure to yield the product.

-

The product is often of high purity, but can be further purified by recrystallization if needed.

Ion-Exchange Resin Mediated Methylation

This method provides a mild and convenient approach for the synthesis of methyl esters. A strongly basic ion-exchange resin is used to deprotonate the carboxylic acid, forming a resin-bound carboxylate. This is then reacted with methyl iodide to yield the methyl ester, which is subsequently eluted from the resin.

Experimental Workflow

Caption: Workflow for ion-exchange resin mediated methylation.

Experimental Protocol

This is a general procedure that can be adapted for indole-6-carboxylic acid.

Materials:

-

Indole-6-carboxylic acid

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-900)

-

Sodium hydroxide solution (for resin preparation)

-

Methyl iodide

-

Syringe or column for the resin

-

Orbital shaker

Procedure:

-

Resin Preparation: If the resin is in the chloride form, it must be converted to the hydroxide form. Wash the resin with a strong sodium hydroxide solution (e.g., 1.5 M), followed by washing with distilled water until the filtrate is neutral, and then with acetonitrile.

-

Dissolve indole-6-carboxylic acid in a suitable solvent like acetonitrile.

-

Add the solution of the carboxylic acid to the prepared resin in a sealed vessel.

-

Shake the mixture for several hours to allow for the formation of the resin-bound carboxylate.

-

Filter the resin and wash with fresh solvent to remove any unbound starting material.

-

Add a solution of methyl iodide in acetonitrile to the resin.

-

Shake the mixture for several hours to allow for the methylation reaction to proceed.

-

Filter the resin and collect the filtrate, which contains the this compound.

-

Wash the resin with fresh acetonitrile and combine the filtrates.

-

Evaporate the solvent from the combined filtrates to obtain the product.

Comparative Data of Synthesis Pathways

| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method | Diazomethane Methylation | Ion-Exchange Resin Method |

| Reagents | Methanol, H₂SO₄ | Thionyl chloride, Methanol | Diazomethane (in situ) | Ion-exchange resin, Methyl iodide |

| Reaction Conditions | Reflux (65-70°C) | Reflux | Room Temperature | Room Temperature |

| Reaction Time | 4-6 hours | ~3 hours | ~2-3 hours | Several hours |

| Typical Yield | Moderate to Good (60-85%) | High (>90%) | Very High (>95%) | Good to High (70-95%) |

| Key Advantages | Inexpensive reagents, simple setup | High yield, not reversible | Very high yield, clean reaction | Mild conditions, simple work-up |

| Key Disadvantages | Equilibrium reaction, moderate yields | Corrosive and hazardous reagent (SOCl₂) | Highly toxic and explosive reagent | Requires resin preparation, longer reaction times |

| Work-up | Neutralization, extraction | Aqueous work-up | Quenching, evaporation | Filtration, evaporation |

Conclusion

The selection of a synthetic pathway for the preparation of this compound from indole-6-carboxylic acid depends on several factors including the desired scale of the reaction, available equipment, safety considerations, and required purity of the final product.

-

Fischer-Speier esterification is a cost-effective method suitable for large-scale synthesis where moderate yields are acceptable.

-

The thionyl chloride method offers higher yields and is a good alternative when maximizing product output is critical, provided appropriate handling of the corrosive reagent is possible.

-

Diazomethane methylation provides the cleanest reaction with the highest yields but is limited by the significant hazards associated with diazomethane, making it more suitable for small-scale syntheses where high purity is paramount.

-

The ion-exchange resin method is an excellent choice for mild reaction conditions, which is particularly beneficial for sensitive substrates, and it offers a straightforward purification process.

Each of these methods provides a viable route to the target compound, and the detailed protocols and comparative data in this guide should assist researchers in choosing the most appropriate method for their specific needs.

References

Spectroscopic Profile of Methyl 1H-indole-6-carboxylate (CAS 50820-65-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-indole-6-carboxylate (CAS 50820-65-0), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and spectral data from closely related analogues.

Chemical Structure and Properties

-

IUPAC Name: Methyl 1H-indole-6-carboxylate

-

CAS Number: 50820-65-0

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.19 g/mol [1]

-

Appearance: White to light brown powder or crystalline powder.[2]

-

Melting Point: 76-80 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 1H-indole-6-carboxylate. These predictions are based on the analysis of similar indole (B1671886) derivatives and established substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | br s | 1H | N-H (Indole) |

| ~7.95 | s | 1H | H-7 |

| ~7.70 | d | 1H | H-4 |

| ~7.55 | dd | 1H | H-5 |

| ~7.30 | t | 1H | H-2 |

| ~6.55 | t | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~168 | C=O (Ester) |

| ~136 | C-7a |

| ~131 | C-3a |

| ~129 | C-6 |

| ~125 | C-2 |

| ~121 | C-5 |

| ~120 | C-4 |

| ~113 | C-7 |

| ~103 | C-3 |

| ~52 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1H-indole-6-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-240 ppm.

-

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic IR absorption bands for Methyl 1H-indole-6-carboxylate.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1715 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Strong | C-O Stretch (Ester) |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the powdered Methyl 1H-indole-6-carboxylate sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted major fragments for Methyl 1H-indole-6-carboxylate under electron ionization (EI) are listed below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 144 | [M - OCH₃]⁺ |

| 116 | [M - COOCH₃]⁺ |

| 89 | [C₇H₅]⁺ |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like Methyl 1H-indole-6-carboxylate.

Caption: Logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of Methyl 1H-indole-6-carboxylate. For definitive analysis, it is recommended to acquire experimental data on a purified sample. The provided protocols offer a starting point for such experimental work.

References

The Multifaceted Biological Activities of Methyl Indole-6-carboxylate and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is a core structural component in a vast array of biologically active compounds. Among its numerous derivatives, methyl indole-6-carboxylate has emerged as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1] These receptors play crucial roles in tumor cell proliferation, survival, and angiogenesis.

A series of novel hydrazine-1-carbothioamide and 1,3,4-oxadiazole (B1194373) derivatives of this compound have been synthesized and evaluated for their anti-proliferative activities.[1] Notably, compounds 4a (a hydrazine-1-carbothioamide derivative) and 6c (an oxadiazole derivative) emerged as potent cytotoxic agents against various cancer cell lines.[1] Compound 4a exhibited strong inhibitory activity against EGFR, while compound 6c was a potent inhibitor of VEGFR-2.[1]

Quantitative Anticancer Data

The cytotoxic effects of these derivatives were quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Compound | Target | HepG2 (IC50 in µM) | HCT-116 (IC50 in µM) | A549 (IC50 in µM) |

| 4a | EGFR | 1.25 ± 0.13 | 1.58 ± 0.11 | 2.51 ± 0.24 |

| 6c | VEGFR-2 | 2.51 ± 0.19 | 3.16 ± 0.27 | 3.98 ± 0.31 |

| Erlotinib | EGFR | 0.79 ± 0.06 | 1.00 ± 0.09 | 1.25 ± 0.14 |

| Sorafenib | VEGFR-2 | 1.58 ± 0.14 | 2.00 ± 0.18 | 2.51 ± 0.22 |

Data sourced from a 2024 study on indole-6-carboxylate ester derivatives.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

Materials:

-

Cancer cell lines (e.g., HepG2, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The anticancer activity of these indole derivatives stems from their ability to inhibit the signaling cascades initiated by EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[6][7]

Figure 1: Inhibition of EGFR and VEGFR-2 signaling by indole derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

Derivatives of this compound have also shown promise as antimicrobial agents. A study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed good to very good antibacterial activity against a panel of bacterial species.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

| Compound | Bacillus cereus (MIC in mg/mL) | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Pseudomonas aeruginosa (MIC in mg/mL) |

| 8 | 0.008 | 0.015 | 0.004 | 0.03 |

| 11 | 0.015 | 0.015 | 0.008 | 0.03 |

| 2 | 0.015 | 0.03 | 0.015 | 0.06 |

| Ampicillin | 0.008 | 0.004 | >1.2 | >1.2 |

| Streptomycin | 0.015 | 0.03 | 0.008 | 0.015 |

Data for selected compounds from a 2023 study on indole-2-carboxylate (B1230498) derivatives.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compounds (serially diluted)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammasome

A notable derivative, methyl canthin-6-one-2-carboxylate, has been shown to possess significant anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome in synovial macrophages.[12][13] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to the pathogenesis of inflammatory diseases like rheumatoid arthritis.[14]

This compound was found to suppress the transcription and secretion of pro-inflammatory mediators, including IL-1β, IL-6, IL-18, and TNF-α.[12] The mechanism of action involves the upregulation of Nrf2 expression, which in turn inhibits the production of reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome activation.[12][13]

Signaling Pathway: NLRP3 Inflammasome Inhibition by a Canthin-6-one Derivative

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. benchchem.com [benchchem.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl Indole-6-Carboxylate: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methyl indole-6-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. This document provides an in-depth overview of its solubility in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a comparative analysis of related indole (B1671886) carboxylate isomers.

This compound is a crucial building block in the synthesis of a wide array of bioactive molecules. Its solubility characteristics are fundamental to its handling, purification, and reaction optimization. This guide addresses the critical need for a consolidated resource on this important physicochemical property.

Qualitative Solubility of this compound

-

Chloroform

-

Methanol

This information is vital for routine laboratory procedures such as preparing solutions for chemical reactions, purification by recrystallization, and analytical testing.

Comparative Solubility of Methyl Indole Carboxylate Isomers

To provide a broader context for the solubility of this compound, this guide includes a comparative summary of the known solubility characteristics of its structural isomers. This data, while qualitative for the most part, offers valuable insights into how the position of the methyl carboxylate group on the indole ring influences solubility.

| Compound | Solvent | Solubility |

| Methyl indole-2-carboxylate (B1230498) | Water | 470 mg/L (at 25 °C)[1][2] |

| Methyl indole-3-carboxylate | Methanol | Slightly soluble[3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble[3][4] | |

| Water | Insoluble[3][4] | |

| Methyl indole-4-carboxylate | Organic Solvents | Soluble[5] |

| Water | Insoluble[5] | |

| Methyl indole-5-carboxylate | Chloroform | Soluble[6] |

| Methanol | Soluble[6] | |

| Water | Insoluble[7] |

This comparative table underscores the generally low aqueous solubility of these indole derivatives and their preference for organic solvents. The single piece of quantitative data for methyl indole-2-carboxylate in water provides a useful benchmark for the series.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, this guide outlines a general and robust experimental protocol that can be adapted for this compound and other crystalline organic compounds.

Objective:

To determine the solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the compound and solvent.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Determine the concentration of the dissolved this compound in the filtered solution using a calibrated analytical method, such as HPLC.

-

Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or g/100mL based on the quantified amount of solute and the volume of the solvent.

-

This experimental workflow is visually represented in the following diagram:

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. While quantitative data remains a gap in the current literature, the provided qualitative information, comparative analysis, and detailed experimental protocol will empower researchers to effectively work with this important chemical compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Page loading... [guidechem.com]

- 6. Methyl indole-5-carboxylate | 1011-65-0 [amp.chemicalbook.com]

- 7. Methyl indole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]

Methyl 1H-indole-6-carboxylate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of methyl 1H-indole-6-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic characteristics, and a standard synthesis protocol. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, making it a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

Methyl 1H-indole-6-carboxylate is an organic compound featuring an indole (B1671886) scaffold substituted with a methyl carboxylate group at the 6-position.

-

IUPAC Name: methyl 1H-indole-6-carboxylate[1]

-

CAS Number: 50820-65-0[1]

-

Molecular Formula: C₁₀H₉NO₂[1]

-

SMILES: COC(=O)C1=CC2=C(C=C1)C=CN2[1]

Chemical Structure:

Caption: 2D structure of Methyl 1H-indole-6-carboxylate.

Physicochemical Properties

The key physicochemical properties of methyl 1H-indole-6-carboxylate are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 78-80 °C | [2] |

| XLogP3 | 2.5 | [1] |

| Exact Mass | 175.063328530 Da | [1] |

| Topological Polar Surface Area | 42.1 Ų | [1] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation of methyl 1H-indole-6-carboxylate. Below are the expected characteristics and a general protocol for acquiring Nuclear Magnetic Resonance (NMR) data.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets in the downfield region (around 7.0-8.0 ppm), the N-H proton as a broad singlet, and the methyl protons as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons of the indole ring, and the methyl carbon of the ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-O stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of methyl 1H-indole-6-carboxylate.

Materials and Equipment:

-

Methyl 1H-indole-6-carboxylate sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the methyl 1H-indole-6-carboxylate sample in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the ¹H NMR, acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.

Synthesis Protocol

Methyl 1H-indole-6-carboxylate can be synthesized via the esterification of 1H-indole-6-carboxylic acid. A common method involves the use of thionyl chloride in methanol (B129727).

Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate

Objective: To synthesize methyl 1H-indole-6-carboxylate from 1H-indole-6-carboxylic acid.

Materials:

-

1H-indole-6-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, bring the reaction mixture to reflux and heat for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl 1H-indole-6-carboxylate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 1H-indole-6-carboxylate.

Applications in Research and Drug Development

Methyl 1H-indole-6-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry.

-

Pharmaceutical Development: This compound serves as a crucial building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3] Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.[3][4] The ester functionality allows for further chemical modifications to optimize the pharmacological properties of lead compounds.

-

Agrochemical Chemistry: It is also utilized in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer pesticides and herbicides.[3]

-

Materials Science: The indole moiety can be incorporated into organic materials for applications in electronics and photonics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-indole-6-carboxylate is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-6-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its presence in essential natural products, from the amino acid tryptophan to the neurotransmitter serotonin, has cemented its status as a "privileged scaffold" in medicinal chemistry. Among the myriad of functionalized indoles, derivatives of indole-6-carboxylic acid have garnered significant attention for their therapeutic potential, particularly in the realms of oncology and inflammation. This in-depth technical guide traces the historical milestones in the discovery of this important molecular entity, details key synthetic methodologies, and presents a curated overview of its biological activities, supported by experimental protocols and pathway visualizations.

From Indigo to Indole: A Historical Perspective

The story of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer first isolated indole through the reduction of oxindole, a derivative of isatin (B1672199) which was, in turn, obtained from the oxidation of indigo.[1] This seminal discovery laid the groundwork for over a century of exploration into the chemical reactivity and biological significance of the indole ring system.

While the parent indole was discovered in the 19th century, the specific synthesis of substituted indoles, including those bearing a carboxylic acid moiety at the 6-position, evolved through the development of several named reactions that remain fundamental to organic synthesis today. Although pinpointing the exact first synthesis of indole-6-carboxylic acid or its esters from historical literature is challenging, the foundational methods that would have enabled its creation were established in the late 19th and early 20th centuries.

Key among these is the Fischer indole synthesis , discovered by Emil Fischer in 1883.[2] This versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. The flexibility of this method allows for the synthesis of a wide variety of substituted indoles, and it is plausible that early explorations into its scope would have included precursors leading to 6-carboxyindoles.

Another significant contribution is the Madelung synthesis , reported by Walter Madelung in 1912.[3] This reaction proceeds via the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. While the conditions are harsh, it provides a route to indoles that can be complementary to the Fischer synthesis.

The Nenitzescu indole synthesis , developed by Costin Nenitzescu in 1929, offers a pathway to 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester.[4] While not directly yielding a 6-carboxyindole, the principles of this condensation and cyclization reaction contributed to the expanding toolkit for constructing the indole nucleus.

The collective development of these and other indole syntheses throughout the 20th century provided the chemical language necessary to construct and explore the therapeutic potential of specifically substituted indoles like indole-6-carboxylic acid and its esters.

Synthetic Methodologies: Crafting the Indole-6-Carboxylic Acid Core

The synthesis of indole-6-carboxylic acid and its esters is now well-established, with numerous methods available to the modern chemist. A common and straightforward approach involves the hydrolysis of a pre-formed ester, such as methyl indole-6-carboxylate.

Experimental Protocol: Synthesis of Indole-6-Carboxylic Acid from this compound[5]

Materials:

-

This compound (11.0 g)

-

Tetrahydrofuran (THF) (150 ml)

-

Methanol (150 ml)

-

Water (63 ml)

-

Lithium hydroxide (B78521) monohydrate (15.8 g)

-

50% (v/v) Hydrochloric acid

Procedure:

-

A solution of this compound in a mixture of THF, methanol, and water is prepared.

-

Lithium hydroxide monohydrate is added to the solution.

-

The mixture is stirred at 60°C for 6 hours.

-

The reaction mixture is then concentrated to remove the organic solvents.

-

The residue is dissolved in water.

-

The aqueous solution is acidified with 50% (v/v) hydrochloric acid.

-

The resulting precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.

This protocol represents a final-step hydrolysis, while the initial construction of the substituted indole ring can be achieved through various classic and modern synthetic strategies, including the aforementioned named reactions and more contemporary palladium-catalyzed cross-coupling methods.

Biological Activities and Therapeutic Potential

Indole-6-carboxylic acid esters have emerged as a promising class of compounds in drug discovery, with significant research focused on their anticancer and anti-inflammatory properties. The ester functionality allows for the modulation of physicochemical properties such as lipophilicity, which can impact cell permeability and pharmacokinetic profiles.

Anticancer Activity

A significant body of research has demonstrated the potent anti-proliferative effects of indole-6-carboxylic acid derivatives against a range of cancer cell lines. Many of these compounds exert their effects by targeting key proteins involved in cancer cell signaling and proliferation.

Table 1: Anticancer Activity of Indole-6-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Hydrazone Derivative (3b) | HCT-116 | - | EGFR | [5] |

| Oxadiazole Derivative (6e) | HCT-116 | - | VEGFR-2 | [5] |

| Hydrazone Derivative (3b) | HeLa | - | EGFR | [5] |

| Oxadiazole Derivative (6e) | HeLa | - | VEGFR-2 | [5] |

| Hydrazone Derivative (3b) | HT-29 | - | EGFR | [5] |

| Oxadiazole Derivative (6e) | HT-29 | - | VEGFR-2 | [5] |

| Compound 17a | HIV-1 Integrase | 3.11 | HIV-1 Integrase | [6] |

| Indole-3-acrylic acid ester of MMB (7j) | Leukemia Sub-panel | 0.03 - 0.30 (GI50) | Tubulin | [7] |

| Indole-3-carboxylic acid ester of MMB (7k) | Leukemia Sub-panel | 0.04 - 0.28 (GI50) | Tubulin | [7] |

Mechanism of Action: Targeting Receptor Tyrosine Kinases

Several indole-6-carboxylic acid derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors are often overexpressed in cancer cells and play a crucial role in tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding site of these kinases, the indole derivatives can inhibit downstream signaling pathways.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test indole-6-carboxylic acid ester (various doses)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: Modulation of Inflammatory Cytokine Signaling

The anti-inflammatory effects of some indole derivatives are attributed to their ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines play a central role in the inflammatory cascade. The inhibition of these pathways can lead to a reduction in the inflammatory response.[8][9][10]

Experimental Workflows

The evaluation of novel indole-6-carboxylic acid esters typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Conclusion

From its historical roots in the study of natural dyes to its current prominence in medicinal chemistry, the indole scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. Indole-6-carboxylic acid esters, in particular, represent a class of compounds with significant and demonstrable therapeutic potential. Their ability to be readily synthesized and functionalized, coupled with their potent biological activities against key targets in oncology and inflammation, ensures that they will remain an active and important area of research for the foreseeable future. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole-6-Carboxylate Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Among its many derivatives, the indole-6-carboxylate motif has emerged as a particularly promising core structure, lending itself to a diverse array of pharmacological applications. This technical guide provides a comprehensive overview of the research applications of the indole-6-carboxylate scaffold, detailing its role in various therapeutic areas, the experimental protocols for its synthesis and evaluation, and the signaling pathways it modulates.

Therapeutic Applications of Indole-6-Carboxylate Derivatives

The unique structural and electronic properties of the indole-6-carboxylate scaffold have been leveraged to design potent and selective modulators of various biological targets. Research has predominantly focused on oncology, with significant findings in other areas such as inflammatory, viral, and neurodegenerative diseases.

Anticancer Activity

The most extensively studied application of indole-6-carboxylate derivatives is in the field of oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) which are crucial regulators of cell proliferation, survival, and angiogenesis.

EGFR and VEGFR-2 Inhibition: A significant body of research has focused on the development of indole-6-carboxylate derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers.[1][2] Novel hydrazine-1-carbothioamide and oxadiazole derivatives of the indole-6-carboxylate scaffold have been synthesized and shown to be effective cytotoxic agents that arrest cancer cells in the G2/M phase and induce apoptosis by inhibiting the tyrosine kinase activity of EGFR and VEGFR-2, respectively.[1][2][3]

Anti-inflammatory Activity

The indole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. Derivatives of indole-6-carboxylate have been investigated for their potential to modulate key inflammatory pathways.

NF-κB and COX-2 Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation.[4] Indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[5] While direct evidence for indole-6-carboxylate derivatives is emerging, the broader class of indoles demonstrates significant potential in this area.

Antiviral Activity

The indole nucleus is present in several approved antiviral drugs.[6] Research into indole-6-carboxylate derivatives for antiviral applications is an active area of investigation.

Targeting Viral Enzymes: Studies have explored indole derivatives as inhibitors of key viral enzymes. For instance, indole-2-carboxylate (B1230498) derivatives have shown inhibitory activity against the Coxsackie B3 virus.[7] While specific data for indole-6-carboxylate derivatives is less prevalent, the structural similarities suggest potential for development in this therapeutic area. One study identified 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, an indole-3-carboxylate (B1236618) derivative, as a potent inhibitor of SARS-CoV-2 replication in vitro, highlighting the potential of this scaffold in combating viral infections.[8][9]

Neuroprotective Potential

Indole derivatives are being explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][10][11]

Modulation of Neuroinflammation and Oxidative Stress: Tryptophan metabolites, which include indole derivatives, have demonstrated neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis in experimental models.[12] These effects are partly mediated through the activation of pathways like the GPR30/AMPK/SIRT1 pathway.[12] While research specifically on indole-6-carboxylate derivatives in this area is still developing, the known neuroprotective properties of the broader indole class provide a strong rationale for further investigation.

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative indole-6-carboxylate derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Indole-6-Carboxylate Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 4a | EGFR | HepG2 | 2.11 | [13] |

| HCT-116 | 3.14 | [13] | ||

| A549 | 4.08 | [13] | ||

| 6c | VEGFR-2 | HepG2 | 2.31 | [13] |

| HCT-116 | 3.45 | [13] | ||

| A549 | 4.12 | [13] |

Table 2: Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives

| Compound | Kinase | IC50 (µM) | Reference |

| 4a | EGFR | 0.12 | [2] |

| 6c | VEGFR-2 | 0.15 | [2] |

Key Signaling Pathways

The biological effects of indole-6-carboxylate derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[14] Indole-6-carboxylate inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.

References

- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

Safety and Handling of Methyl Indole-6-Carboxylate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl indole-6-carboxylate powder. It is intended for laboratory personnel and professionals in drug development who work with this compound. This document outlines the known hazards, proper handling procedures, personal protective equipment, and emergency measures. Furthermore, it details its application in the synthesis of bioactive molecules and its relevance to key signaling pathways in cancer research.

Chemical and Physical Properties

This compound is an off-white crystalline powder.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2]

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₂ | [1][3][4] |

| Molecular Weight | 175.18 g/mol | [1][3][4] |

| CAS Number | 50820-65-0 | [1][3][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 76-84 °C | [1][3] |

| Purity | ≥ 97% | [3] |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Proper handling and the use of personal protective equipment are crucial to ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

A series of precautionary statements are associated with the handling of this compound, outlining measures to prevent exposure and injury.[4]

| Code | Precautionary Statement | |---|---|---| | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | | P264 | Wash skin thoroughly after handling. | | P271 | Use only outdoors or in a well-ventilated area. | | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | P312 | Call a POISON CENTER or doctor if you feel unwell. |

Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound powder:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator, especially when handling large quantities or in poorly ventilated areas.[3]

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.[5]

Handling, Storage, and Disposal

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid generating dust.[5]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Recommended long-term storage is at 2-8°C.[2]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[2]

-

Do not allow the product to enter drains or waterways.[2]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are implicated in cancer.[1]

Experimental Protocol: Synthesis of a Methyl-1-methyl-1H-indole-6-carboxylate Derivative

This protocol describes the N-methylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

-

Methyl-1H-indole-6-carboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Acetone

-

Methyl iodide

-

Ethyl acetate (B1210297)

-

Hexane

-

Ethanol (B145695) (70%)

-

Stir plate and stir bar

-

Round-bottom flask

-

Column chromatography apparatus

Procedure:

-

In a round-bottom flask, dissolve Methyl-1H-indole-6-carboxylate (0.19 g, 1 mmol) in 10 ml of acetone.

-

Add an aqueous solution of KOH (0.168 g, 3 mmol) to the flask.

-

Stir the mixture at 20°C for 30 minutes.

-

Add methyl iodide (1.5 ml, 1.1 mmol) to the reaction mixture.

-

Continue stirring for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate and hexane.

-

Recrystallize the purified product from 70% ethanol to yield methyl-1-methyl-1H-indole-6-carboxylate.

This protocol is adapted from a published synthetic procedure.[1]

Relevance to Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and the EGFR/VEGFR-2 pathways.[1][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common feature of many cancers. Indole-based compounds have been shown to modulate this pathway, making it a target for drug development.[7]

References